2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

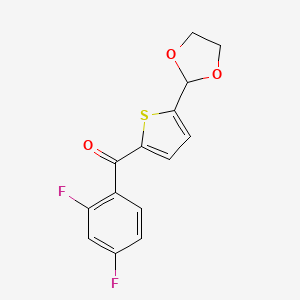

Chemical Identity and Structure 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 893637-84-8 or 898778-80-8, discrepancies noted in sources ) is a fluorinated thiophene derivative featuring a 1,3-dioxolane ring and a 2,4-difluorobenzoyl substituent. Its molecular formula is C₁₆H₁₁F₂O₃S (exact weight: 336.03 g/mol). The compound is structurally characterized by a thiophene core substituted at the 2-position with a benzoyl group (bearing fluorine atoms at the 2- and 4-positions) and at the 5-position with a 1,3-dioxolan-2-yl moiety.

Availability and Applications

The compound is listed in commercial catalogs (e.g., AK Scientific, CymitQuimica) as a building block for chemical synthesis, though its production status is marked as "discontinued" by some suppliers . Industrial-grade batches (99% purity) are available for applications in agrochemicals, pharmaceuticals, and organic intermediates .

属性

IUPAC Name |

(2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQNEKTWFACEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641962 | |

| Record name | (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-76-2 | |

| Record name | (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction involving a suitable diol and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The difluorobenzoyl group can be reduced to the corresponding alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

科学研究应用

Chemistry

In the field of organic chemistry, 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

The compound has potential applications as a biochemical probe or ligand in studies involving enzyme interactions and receptor binding. Its unique functional groups may enhance binding affinity and specificity towards biological targets, making it an interesting candidate for further pharmacological investigations.

Medicine

Research into the pharmacological properties of this compound suggests potential therapeutic uses. The interaction with specific molecular targets could lead to the development of new drugs or treatment strategies for various diseases. Preliminary studies indicate antifungal activity against pathogenic fungi such as Aspergillus fumigatus, highlighting its potential in medical applications.

Materials Science

In materials science, this compound is being explored for its use in developing advanced materials like organic semiconductors and polymers. Its unique electronic properties may facilitate the design of materials with enhanced performance in electronic devices.

作用机制

The mechanism of action of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Research Findings and Trends

Material Science : Methoxy- and alkyl-substituted derivatives demonstrate utility in polymer synthesis (e.g., benzothiadiazole-based polymers) for organic electronics .

Industrial Scalability : Compounds like 2-(2,6-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene are prioritized for large-scale production due to cost-effective synthesis routes .

Critical Notes

- Toxicological Gaps: No comprehensive studies on the target compound’s toxicity are available; similar thiophene derivatives (e.g., Thiophene fentanyl) highlight the need for caution .

- Structural-Activity Relationships (SAR) : Substituent polarity and steric effects dominate SAR trends, but quantitative data (e.g., logP, solubility) are sparse in public literature.

- Supply Chain Limitations : Discontinuation by suppliers (e.g., CymitQuimica) may reflect regulatory or synthesis challenges .

生物活性

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound characterized by a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : (2,4-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone

- Molecular Formula : C14H10F2O3S

- Molecular Weight : 296.29 g/mol

- CAS Number : 898778-76-2

The compound's unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the difluorobenzoyl and dioxolane groups may enhance its binding affinity and specificity towards these targets.

Antifungal Activity

The compound's antifungal potential is also noteworthy. Research on related polyazole derivatives has demonstrated efficacy against pathogenic fungi, particularly filamentous fungi such as Aspergillus fumigatus. The structure-activity relationship studies indicate that modifications in the chemical structure can lead to enhanced antifungal properties.

Summary of Biological Activities

Study on Anticancer Activity

A study published in the Journal of Fluorine Chemistry explored the antiproliferative activity of fluorinated compounds similar to this compound. The results indicated significant inhibition of cancer cell proliferation, suggesting that modifications in the molecular structure could lead to improved therapeutic agents for cancer treatment .

Study on Antifungal Properties

Another research effort focused on polyazole derivatives derived from dioxolane compounds. These studies revealed strong antifungal activity against various strains of fungi, with some derivatives performing comparably to established antifungal drugs like ketoconazole . This highlights the potential of dioxolane-containing compounds in developing new antifungal therapies.

常见问题

Q. What synthetic methodologies are commonly employed to construct the thiophene core in 2-(2,4-difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene?

The Fiesselmann thiophene synthesis is a foundational approach. For example, α-mercaptoketone anions can be generated in situ by reacting dithiocarbonates with amines (e.g., piperidine), followed by cyclization with β-chloro-substituted electrophiles. This method has been adapted for analogous anti-tubulin thiophene derivatives, yielding structurally precise heterocycles . Alternative routes include thioacetalization or chloromethylation of pre-functionalized thiophenes, as demonstrated in sulfanylthiophene derivatization studies .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorobenzoyl proton splitting and dioxolan methylene signals).

- High-resolution mass spectrometry (HRMS) : For molecular ion verification.

- X-ray crystallography : If single crystals are obtainable, to resolve spatial arrangements of the difluorobenzoyl and dioxolan moieties. Comparative studies on similar thiophene derivatives highlight the importance of coupling spectral data with computational predictions (e.g., InChI key validation) .

Q. What solvent systems are optimal for purifying this compound?

Polar aprotic solvents like 1,4-dioxane or DMF are effective for reactions involving benzoylation or cyclization . Post-synthesis, column chromatography using silica gel and gradients of ethyl acetate/hexane is recommended, as demonstrated in purification protocols for sulfonium-thiophene analogs .

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the biological activity of this compound?

The electron-withdrawing difluorobenzoyl group enhances electrophilicity, potentially improving binding to biological targets (e.g., kinase active sites). Structure-activity relationship (SAR) studies on anti-tubulin thiophenes show that substituents at the 2- and 5-positions critically modulate potency. Computational docking of analogous compounds into p38 MAP kinase suggests hydrophobic interactions with the dioxolan group and hydrogen bonding via the carbonyl oxygen .

Q. What strategies mitigate contradictory data in bioactivity assays for this compound?

Discrepancies may arise from:

- Stereochemical impurities : Enantiomeric excess should be verified via chiral HPLC.

- Solubility limitations : Use of co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to enhance bioavailability.

- Assay interference : The dioxolan group may hydrolyze under acidic conditions, generating artifacts. Stability studies under physiological pH (6.5–7.4) are essential .

Q. How can the synthetic route be optimized for scalability without compromising yield?

- Thermal stability : Differential scanning calorimetry (DSC) can identify safe temperature thresholds (e.g., decomposition >140°C for sulfonium analogs ).

- Catalytic methods : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of the thiophene ring.

- Flow chemistry : Continuous processing reduces intermediate degradation, as shown in benzodiazepine derivative syntheses .

Methodological Considerations

Q. What are the critical parameters for reproducible synthesis of the 1,3-dioxolan moiety?

- Cyclization conditions : Ethylene glycol and carbonyl compounds (e.g., ketones) require acid catalysis (e.g., p-TsOH) and azeotropic water removal.

- Protection-deprotection : The dioxolan group’s sensitivity to strong acids necessitates orthogonal protecting strategies for multi-step syntheses .

Q. How can researchers resolve spectral overlaps in fluorinated regions of NMR spectra?

- 19F NMR : Decoupling techniques and variable-temperature NMR to distinguish between 2,4-difluorobenzoyl resonances.

- 2D correlation spectroscopy (COSY, HSQC) : To assign coupled protons and carbons in crowded regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。